molecular formula C12H11BrO4 B14475770 4-(Bromomethyl)-5,7-dimethoxy-1H-2-benzopyran-1-one CAS No. 66074-74-6

4-(Bromomethyl)-5,7-dimethoxy-1H-2-benzopyran-1-one

Cat. No.: B14475770
CAS No.: 66074-74-6
M. Wt: 299.12 g/mol
InChI Key: XUNPJUHEYORNAU-UHFFFAOYSA-N
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Description

4-Bromomethyl-5,7-dimethoxyisocoumarin is a synthetic organic compound belonging to the isocoumarin family Isocoumarins are a class of lactones characterized by a benzene ring fused to a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromomethyl-5,7-dimethoxyisocoumarin typically involves the bromination of 4-methyl-5,7-dimethoxyisocoumarin. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 4-bromomethyl-5,7-dimethoxyisocoumarin are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing safety measures to handle brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-5,7-dimethoxyisocoumarin undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction Products: Reduction typically yields alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-bromomethyl-5,7-dimethoxyisocoumarin involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to its binding affinity and specificity by interacting with hydrophobic pockets in target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromomethyl-5,7-dimethoxyisocoumarin is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromomethyl group makes it particularly useful in nucleophilic substitution reactions, while the methoxy groups enhance its solubility and stability .

Properties

CAS No.

66074-74-6

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

4-(bromomethyl)-5,7-dimethoxyisochromen-1-one

InChI

InChI=1S/C12H11BrO4/c1-15-8-3-9-11(10(4-8)16-2)7(5-13)6-17-12(9)14/h3-4,6H,5H2,1-2H3

InChI Key

XUNPJUHEYORNAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=COC2=O)CBr

Origin of Product

United States

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